

Introduction: The Significance of Dichloropyrimidine Carboxylates

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Compound of Interest

Compound Name: *Ethyl 4,5-dichloropyrimidine-2-carboxylate*

CAS No.: 1806289-64-4

Cat. No.: B1410092

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Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs.[1][2] The introduction of chloro-substituents and an ester group on the pyrimidine ring creates a versatile chemical intermediate. The chlorine atoms serve as excellent leaving groups for nucleophilic substitution, allowing for the introduction of various functional groups, while the ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.

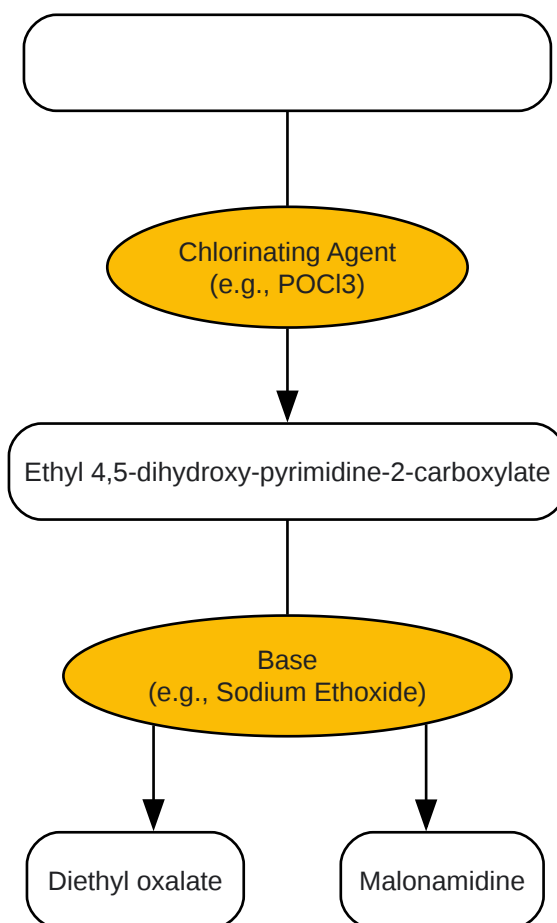
While specific data on **Ethyl 4,5-dichloropyrimidine-2-carboxylate** is limited, its isomers, such as Ethyl 2,4-dichloropyrimidine-5-carboxylate and Ethyl 4,6-dichloropyrimidine-5-carboxylate, are recognized as important building blocks in the synthesis of biologically active molecules.[3][4][5] They are utilized in the development of pharmaceuticals and agrochemicals, including herbicides and fungicides.[3][4] This guide will extrapolate from the known chemistry of these related compounds to provide a detailed technical plan for the synthesis and utilization of **Ethyl 4,5-dichloropyrimidine-2-carboxylate**.

Proposed Synthesis of Ethyl 4,5-dichloropyrimidine-2-carboxylate

The synthesis of **Ethyl 4,5-dichloropyrimidine-2-carboxylate** can be logically approached through a multi-step process starting from readily available precursors. The general strategy involves the construction of a dihydroxypyrimidine ring, followed by chlorination.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for **Ethyl 4,5-dichloropyrimidine-2-carboxylate** is outlined below. The target molecule can be envisioned as being derived from a dihydroxypyrimidine precursor, which in turn can be synthesized from a C-C-C fragment and an N-C-N fragment.



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Caption: Retrosynthetic analysis for **Ethyl 4,5-dichloropyrimidine-2-carboxylate**.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of Ethyl 4,5-dihydroxypyrimidine-2-carboxylate

This step involves the condensation of an amidine with a 1,3-dicarbonyl compound, a common method for constructing the pyrimidine ring.[6]

- **Reaction:** The condensation of malonamidine with diethyl oxalate in the presence of a base like sodium ethoxide.
- **Rationale:** Diethyl oxalate provides the C2-carboxylate and C4-C5 backbone. Malonamidine provides the N1, C2, and N3 atoms of the pyrimidine ring. Sodium ethoxide acts as a catalyst by deprotonating the active methylene group of malonamidine, facilitating the cyclization.

Protocol:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
- Add malonamidine to the cooled sodium ethoxide solution and stir until dissolved.
- Slowly add diethyl oxalate to the mixture.
- Reflux the reaction mixture for several hours.
- After cooling, neutralize the mixture with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.
- Filter the precipitate, wash with cold water and ethanol, and dry to obtain Ethyl 4,5-dihydroxypyrimidine-2-carboxylate.

Step 2: Chlorination to **Ethyl 4,5-dichloropyrimidine-2-carboxylate**

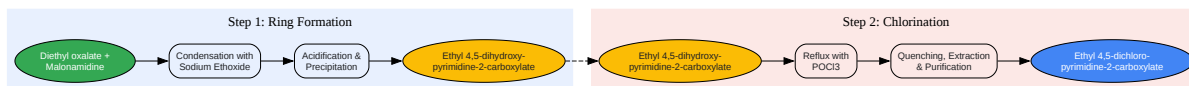
The dihydroxy intermediate is then converted to the dichloro derivative using a strong chlorinating agent.

- Reaction: Treatment of Ethyl 4,5-dihydroxypyrimidine-2-carboxylate with a chlorinating agent such as phosphorus oxychloride (POCl_3).^{[7][8]}
- Rationale: The hydroxyl groups on the pyrimidine ring are tautomeric with the keto form (pyrimidinedione). Phosphorus oxychloride is a powerful reagent for converting these keto groups into chloro groups. A tertiary amine like N,N-dimethylaniline or N,N-diethylaniline is often added as a catalyst.^{[7][8]}

Protocol:

- In a flask equipped with a reflux condenser, suspend Ethyl 4,5-dihydroxypyrimidine-2-carboxylate in an excess of phosphorus oxychloride.
- Add a catalytic amount of N,N-diethylaniline.^[8]
- Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl_3 .
- Extract the product with an organic solvent such as ethyl acetate.
- Wash the organic layer with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield **Ethyl 4,5-dichloropyrimidine-2-carboxylate**.

Experimental Workflow Diagram



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Caption: Proposed experimental workflow for the synthesis of **Ethyl 4,5-dichloropyrimidine-2-carboxylate**.

Characterization of Ethyl 4,5-dichloropyrimidine-2-carboxylate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques would be employed:

Technique	Expected Observations
¹ H NMR	Signals corresponding to the ethyl group (a quartet and a triplet). A singlet for the proton at the 6-position of the pyrimidine ring.
¹³ C NMR	Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the pyrimidine ring.
Mass Spectrometry	The molecular ion peak corresponding to the molecular weight of C ₇ H ₆ Cl ₂ N ₂ O ₂ (221.04 g/mol), with the characteristic isotopic pattern for two chlorine atoms. [3] [9] [10] [11]
Infrared (IR) Spectroscopy	Characteristic absorption bands for the C=O stretch of the ester, C=N and C=C stretches of the pyrimidine ring, and C-Cl bonds.
High-Performance Liquid Chromatography (HPLC)	To determine the purity of the final product. A reverse-phase HPLC method with a suitable mobile phase (e.g., acetonitrile and water with an acid modifier) would be used. [12]
Melting Point	A sharp melting point would indicate a high degree of purity.

Potential Applications in Drug Discovery

Ethyl 4,5-dichloropyrimidine-2-carboxylate is a promising scaffold for the development of novel therapeutics due to its reactive sites.

- **Versatile Intermediate:** The two chlorine atoms at positions 4 and 5 can be selectively substituted with various nucleophiles (e.g., amines, thiols, alcohols) to generate a library of derivatives for structure-activity relationship (SAR) studies.
- **Scaffold for Kinase Inhibitors:** The pyrimidine core is a common feature in many kinase inhibitors. The functional groups of **Ethyl 4,5-dichloropyrimidine-2-carboxylate** can be elaborated to target the ATP-binding site of specific kinases.

- Antiviral and Anticancer Agents: Many clinically used antiviral and anticancer drugs are based on the pyrimidine scaffold.[3][13] This compound could serve as a starting material for the synthesis of new agents in these therapeutic areas.

Conclusion

While the direct discovery of **Ethyl 4,5-dichloropyrimidine-2-carboxylate** is not prominently featured in existing literature, a robust and logical synthetic pathway can be proposed based on well-established pyrimidine chemistry. This in-depth technical guide provides a practical framework for its synthesis, characterization, and exploration of its potential in medicinal chemistry. The versatility of this molecule as a chemical intermediate makes it a valuable target for researchers and drug development professionals seeking to create novel and effective therapeutic agents.

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